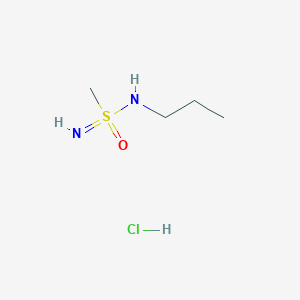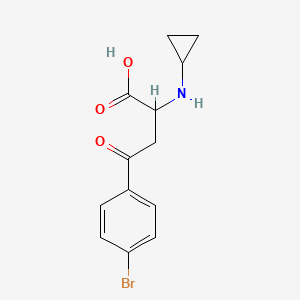
4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a bromophenyl group, a cyclopropylamino group, and a 4-oxobutanoic acid group . These groups are common in many organic compounds and have various applications in chemical synthesis .
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar compounds often involves reactions such as Suzuki–Miyaura coupling, which is commonly used in the synthesis of boronic acids . Other reactions that might be involved include protodeboronation of pinacol boronic esters and reactions involving bromophenyl groups .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The bromophenyl group would likely contribute to the aromaticity of the compound, while the cyclopropylamino and 4-oxobutanoic acid groups would likely introduce elements of polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromophenyl group could potentially undergo reactions such as electrophilic aromatic substitution . The cyclopropylamino and 4-oxobutanoic acid groups could also participate in various reactions .Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
One significant area of application involves the inhibition of specific enzymes. For instance, derivatives of 4-substituted 2,4-dioxobutanoic acids, including compounds closely related to 4-(4-Bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid, have been identified as potent inhibitors of glycolic acid oxidase, an enzyme relevant in metabolic disorders (Williams et al., 1983). This finding indicates potential therapeutic applications in treating diseases associated with glycolic acid accumulation.
Another research area focuses on the synthesis of novel surfactants and the investigation of their properties. A study detailed the synthesis of a new surfactant containing a benzene spacer, derived from 4-((4-bromophenyl)(dodecyl)amino)-4-oxobutanoic acid, via a copper-catalyzed cross-coupling reaction. This compound exhibited unusual large-diameter premicellar aggregation, suggesting unique applications in materials science and nanochemistry (Chen et al., 2013).
Organic Synthesis and Chemical Biology
In the realm of organic synthesis, research has been conducted on the palladium-catalyzed sequential carbon-carbon bond cleavage and formation, producing arylated benzolactones. Such methodologies could potentially utilize or be related to the structural motifs found in this compound, demonstrating its relevance in the synthesis of complex organic molecules (Matsuda et al., 2008).
Furthermore, the synthesis and analysis of compounds for the detection of organophosphorous insecticides in fruit samples have utilized derivatives of 4-oxobutanoic acid. These studies contribute to the development of sensitive and selective analytical methods for environmental and food safety monitoring (Zhang et al., 2008).
Bioactivity and Drug Development
The exploration of heterocyclic compounds derived from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid for potential antibacterial activities underscores the chemical's utility in drug discovery. These efforts aim to develop novel antimicrobial agents by harnessing the unique chemical structure of the compound as a scaffold for further modifications (El-Hashash et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c14-9-3-1-8(2-4-9)12(16)7-11(13(17)18)15-10-5-6-10/h1-4,10-11,15H,5-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLJVGVRVMHPTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2642742.png)
![Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2642745.png)
![3-(4-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642749.png)
![1-Benzyl-4-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2642751.png)
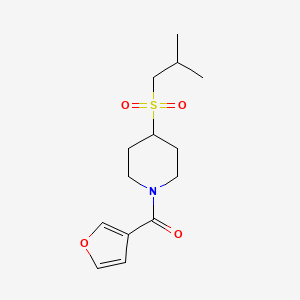
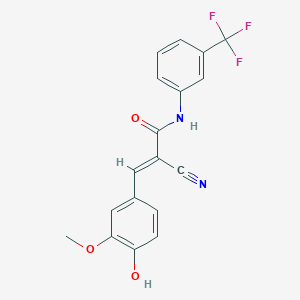
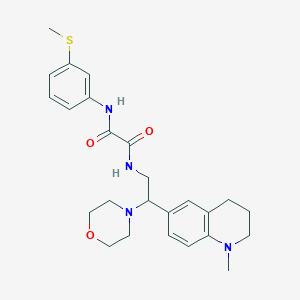

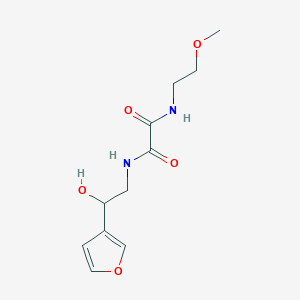
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)
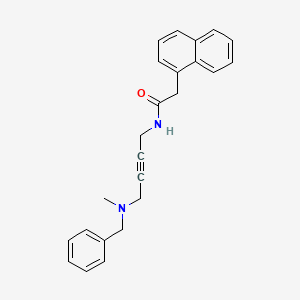
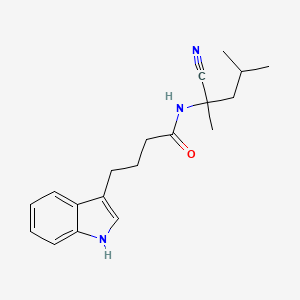
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2642763.png)
